molecular formula C15H27N3O4 B2659235 (R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate CAS No. 1286207-99-5

(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate

Cat. No.: B2659235
CAS No.: 1286207-99-5
M. Wt: 313.398
InChI Key: ZQHZKNDDTPUHRE-GFCCVEGCSA-N
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Description

(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a morpholinyl carbonylamino substituent at position 2. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) disorders or protease inhibitors. The morpholine ring enhances solubility, while the piperidine scaffold contributes to conformational flexibility, aiding in receptor binding .

Properties

IUPAC Name

tert-butyl (3R)-3-(morpholine-4-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-5-12(11-18)16-13(19)17-7-9-21-10-8-17/h12H,4-11H2,1-3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHZKNDDTPUHRE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of a piperidine derivative with a morpholine derivative under specific reaction conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the piperidine or morpholine rings.

Scientific Research Applications

®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to four structurally related molecules from and :

Compound Name Core Ring Substituents Structural Similarity
(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate Piperidine 3-position: morpholinyl carbonylamino; 1-position: tert-butyl carbamate Reference (1.00)
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate Piperidine 4-position: amino; 3-position: methoxy 0.91
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Morpholine 2-position: hydroxyethyl; 4-position: tert-butyl carbamate 0.91
tert-Butyl 3-propoxypyrrolidine-1-carboxylate Pyrrolidine 3-position: propoxy 0.89
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate Azetidine 3-position: morpholinyl and methoxycarbonylethyl N/A

Analysis :

  • Ring Size: Piperidine (6-membered) vs. azetidine (4-membered) or pyrrolidine (5-membered) influences ring strain and conformational flexibility.
  • Substituents: The morpholinyl carbonylamino group in the target compound provides hydrogen-bonding capability, unlike the methoxy or hydroxyethyl groups in analogs. This may enhance target affinity in drug-receptor interactions .

Key Observations :

  • The azetidine derivatives () require longer reaction times (up to 16 hours) and show moderate purity (64–83%), suggesting synthetic challenges due to ring strain or steric hindrance .
  • Piperidine and morpholine-based analogs () likely benefit from optimized protocols, though specific data are unavailable.

Biological Activity

(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H27N3O4
  • CAS Number : 1286207-99-5
  • Molecular Weight : 299.40 g/mol

The structure includes a piperidine ring, a morpholine moiety, and a tert-butyl group, which contribute to its solubility and biological interactions.

This compound has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is significant in the treatment of type 2 diabetes mellitus. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for insulin regulation. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and improve glycemic control.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine and morpholine components can significantly affect the inhibitory potency against DPP-IV. For example:

ModificationEffect on Activity
Addition of halogensIncreased binding affinity
Alteration of alkyl groupsEnhanced solubility and bioavailability

Case Studies

  • In Vitro Studies : In a study assessing various DPP-IV inhibitors, this compound demonstrated an IC50 value indicative of strong inhibitory activity, comparable to established DPP-IV inhibitors like sitagliptin .
  • In Vivo Studies : Animal models treated with this compound showed significant reductions in blood glucose levels after administration, supporting its potential therapeutic application in diabetes management .
  • Clinical Implications : The compound's ability to modulate incretin activity suggests broader applications beyond diabetes, potentially impacting conditions associated with metabolic syndrome.

Research Findings

Recent research has highlighted several promising aspects of this compound:

  • Efficacy : Demonstrated efficacy in lowering blood glucose levels in diabetic models.
  • Safety Profile : Preliminary toxicological assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

Comparative Analysis with Other Inhibitors

A comparative analysis of various DPP-IV inhibitors reveals that this compound holds promise due to its unique structural features that enhance its bioactivity.

CompoundIC50 (nM)Notes
Sitagliptin20Established DPP-IV inhibitor
Saxagliptin30Competitive inhibitor
(R)-tert-butyl 3...25Potential new candidate

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